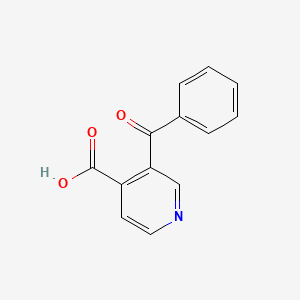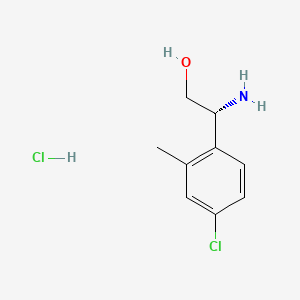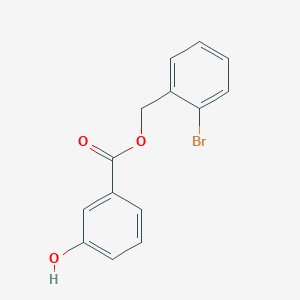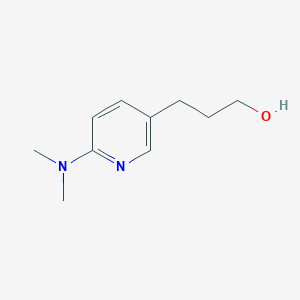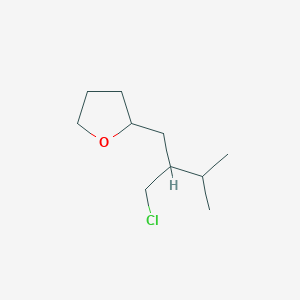
2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran is an organic compound with the molecular formula C10H19ClO It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains a chloromethyl group and a methylbutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran typically involves the reaction of 2-tetrahydrofurfuryl chloride with 3-methyl-2-butanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the chloromethyl group, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor packed with a suitable catalyst, such as palladium on carbon, to facilitate the reaction under controlled temperature and pressure conditions. The continuous flow process offers advantages in terms of efficiency, scalability, and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Methyl-substituted tetrahydrofuran
Substitution: Amino or thio-substituted tetrahydrofuran
Aplicaciones Científicas De Investigación
2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)tetrahydrofuran: Lacks the methylbutyl side chain, making it less sterically hindered and more reactive in certain reactions.
2-(2-(Chloromethyl)ethyl)tetrahydrofuran: Contains a shorter side chain, which can influence its physical and chemical properties.
2-(2-(Chloromethyl)propyl)tetrahydrofuran: Similar structure but with a different alkyl chain length, affecting its reactivity and applications.
Uniqueness
2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran is unique due to its specific combination of functional groups and side chains, which confer distinct reactivity and properties. This makes it a valuable compound for targeted applications in organic synthesis and industrial processes .
Propiedades
Fórmula molecular |
C10H19ClO |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
2-[2-(chloromethyl)-3-methylbutyl]oxolane |
InChI |
InChI=1S/C10H19ClO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h8-10H,3-7H2,1-2H3 |
Clave InChI |
KCYHMRPDACGKOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC1CCCO1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


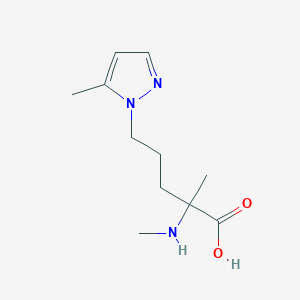

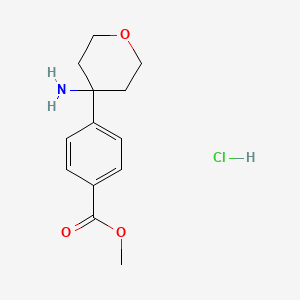
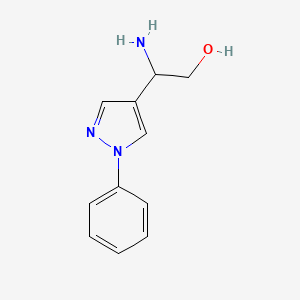
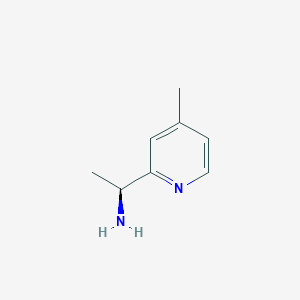
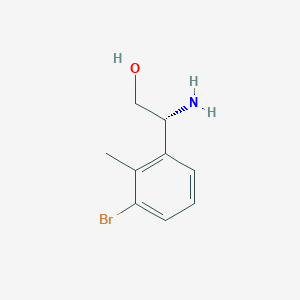
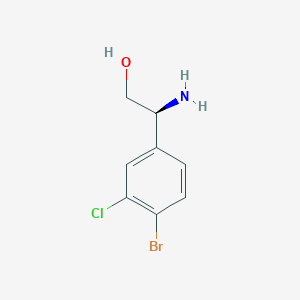
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
